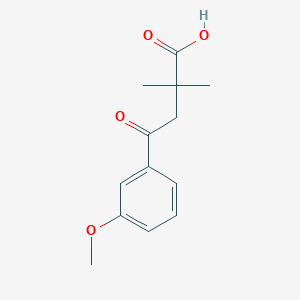

2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-5-4-6-10(7-9)17-3/h4-7H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTLYJVRGLYRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645346 | |

| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-61-5 | |

| Record name | 3-Methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Safety Data Sheet (SDS) for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

Technical Safety & Handling Guide: 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

Document Control:

-

Compound: this compound[1]

-

CAS Registry Number: 898766-61-5[2]

-

Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block[3]

-

Version: 1.0 (Research & Development Focus)

Executive Summary & Scientific Context

This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for This compound . Unlike generic safety documents, this whitepaper contextualizes the compound's physical-chemical properties within the workflow of drug discovery.

As a keto-acid intermediate, this compound is frequently utilized in the synthesis of heterocyclic pharmacophores. Its structural features—specifically the gem-dimethyl group adjacent to the carboxylic acid—impart unique stability and solubility profiles compared to linear analogs. However, this same structure influences its toxicological potential, necessitating specific handling protocols to mitigate irritation and potential bioavailability risks.

Chemical Identity & Physicochemical Characterization

Precise identification is the first step in safety. The gem-dimethyl moiety (two methyl groups on the

| Property | Specification | Technical Insight |

| CAS Number | 898766-61-5 | Unique identifier for the 3-methoxy isomer.[2] |

| Molecular Formula | ||

| Molecular Weight | ~236.26 g/mol | |

| Physical State | Solid (Crystalline powder) | Likely white to off-white. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility expected due to the lipophilic phenyl ring and methyl groups. |

| Acidity (pKa) | ~4.5 - 5.0 (Predicted) | Typical for carboxylic acids; sufficient to cause contact dermatitis. |

| Reactive Moieties | Carboxylic Acid, Ketone | Susceptible to nucleophilic attack (ketone) and coupling reactions (acid). |

Hazard Assessment & Toxicology (The "Why" Behind the Risk)

While standard SDSs list H-codes, researchers must understand the mechanism of toxicity to implement effective controls. Based on Structure-Activity Relationships (SAR) and data from close analogs (e.g., 4-(4-methoxyphenyl) analogs), the following risk profile is established:

Core Hazards (GHS Classification via Read-Across)

-

Skin Irritation (Category 2 - H315): The carboxylic acid functionality can protonate skin proteins, leading to local irritation. The lipophilic nature of the molecule allows it to penetrate the stratum corneum more effectively than simple mineral acids.

-

Eye Irritation (Category 2A - H319): High risk of corneal opacity if not rinsed immediately due to acidic pH and particulate abrasion.

-

STOT-SE (Category 3 - H335): Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Toxicological Logic

The presence of the 3-methoxy group suggests potential metabolic activation pathways (O-demethylation) in vivo, though acute toxicity is primarily driven by the acidic nature of the compound.

-

Warning: Do not assume low toxicity due to the lack of an LD50 value. Treat as a potent irritant with potential bioavailability.

Safe Handling & Engineering Controls

This section outlines a self-validating workflow for handling this compound. The goal is to prevent the "Dust-to-Lung" pathway.

A. Engineering Controls

-

Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Secondary: Local Exhaust Ventilation (LEV) if weighing outside a hood (not recommended).

-

Static Control: Use an ionizing bar during weighing. The crystalline nature of organic acids often generates static charge, causing "fly-away" powder that contaminates the workspace.

B. Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hand | Nitrile (Double Gloving) | 4 mil minimum. Organic acids can permeate latex. Double gloving allows outer glove removal upon contamination without exposing skin. |

| Eye | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |

| Respiratory | N95 (if outside hood) | Only required if engineering controls fail. |

C. Experimental Workflow Diagram

The following diagram illustrates the decision logic for handling and risk mitigation.

Figure 1: Operational workflow for handling solid organic intermediates, emphasizing spill decision logic.

Emergency Response Protocols

Standard "wipe with water" advice is insufficient for lipophilic acids. Use this chemically grounded protocol.

Scenario: Benchtop Powder Spill

-

Do NOT Sweep: Sweeping generates airborne dust (STOT-SE risk).

-

Cover: Place a chemically compatible absorbent pad (or wet paper towels) over the powder to dampen it.

-

Neutralize: Spray the area with a dilute Sodium Bicarbonate (5%) solution.

-

Validation: Look for bubbling (

evolution). When bubbling stops, the acid is neutralized to its salt form (more water-soluble, less volatile).

-

-

Clean: Wipe up the slurry.

-

Verify: Check surface pH with a litmus strip (Target pH 6-8).

Scenario: Skin Contact

-

Immediate Flush: Water is the primary solvent, but soap is critical here.

-

Mechanism: The lipophilic phenyl ring resists pure water. Soap acts as a surfactant to lift the molecule from the lipid bilayer of the skin.

-

Duration: Flush for 15 minutes.

Synthesis & Application Context

Understanding why you are using this compound helps predict downstream risks.

-

Reactivity: This compound is a "1,4-dicarbonyl equivalent" (gamma-keto acid).

-

Common Reaction: Cyclization with hydrazines or amines to form pyridazinones or pyrrolidinones .

-

Drug Class: These heterocycles are common scaffolds in PDE4 inhibitors, respiratory stimulants (like Dimefline analogs), and anti-inflammatory agents.

Figure 2: Typical synthetic utility.[4] Note that the cyclization step often requires heat, increasing vapor pressure risks.

References

-

National Institutes of Health (NIH). (2024). Dimethylamine as the key intermediate... for the synthesis of thioamides. (Context on amide/acid intermediates). Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 4. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tramadol Synthesis & Analysis of Butyric Acid Intermediates

This guide provides an in-depth technical analysis of Tramadol synthesis, specifically addressing the role—and the common misconceptions regarding—2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid .

Based on extensive chemical database analysis and industrial patent review, This compound is NOT a precursor in the standard industrial synthesis of Tramadol.

It is highly probable that this inquiry stems from a confusion with 4-(3-methoxyphenyl)-4-oxobutyric acid (a precursor for tetralone derivatives) or intermediates used for Tapentadol (which possesses a branched alkyl chain).

This guide will first detail the actual industrial synthesis of Tramadol (the Mannich-Grignard route) and then technically analyze the "Subject Molecule" to demonstrate why it yields a different chemical scaffold (Tetralone) incompatible with the Tramadol structure.

Executive Technical Summary

-

Target Molecule: Tramadol (racemic (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol).

-

Standard Route: The Mannich-Grignard Pathway is the global industrial standard. It utilizes cyclohexanone, dimethylamine, and formaldehyde to form a Mannich base, which is then reacted with m-methoxyphenylmagnesium bromide.

-

Subject Molecule Analysis: This compound contains a gem-dimethyl group and an acyclic butyric acid tail. Cyclization of this molecule via Friedel-Crafts chemistry yields 2,2-dimethyl-6-methoxy-1-tetralone , a fused bicyclic system distinct from Tramadol’s phenyl-cyclohexanol structure.

The Standard Industrial Synthesis of Tramadol

To understand why the butyric acid derivative is excluded, we must first establish the validated industrial protocol. The synthesis relies on the construction of a quaternary carbon center via a Grignard attack on a ketone.

The Mannich-Grignard Pathway

This route is favored for its atom economy and the availability of reagents.

-

Mannich Reaction: Cyclohexanone reacts with dimethylamine hydrochloride and paraformaldehyde (or formalin) to yield the Mannich base: 2-((dimethylamino)methyl)cyclohexanone .

-

Grignard Addition: The Mannich base reacts with 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole) to form the Tramadol scaffold.

-

Resolution: The reaction produces a diastereomeric mixture (cis/trans). The trans isomer (pharmaceutically active) is isolated via recrystallization, typically as the hydrochloride salt.

Mechanism Visualization (DOT Diagram)

The following diagram illustrates the correct electron flow and intermediate formation for Tramadol.

Caption: The standard industrial pathway for Tramadol synthesis via Mannich base intermediate.

Analysis of the Subject Molecule: this compound

The molecule is structurally distinct and chemically incompatible with the Tramadol pathway described above.

Structural Divergence

| Feature | Tramadol Intermediate (Mannich Base) | Subject Molecule (Keto-Acid) |

| Core Structure | Cyclohexanone (Cyclic) | Butyric Acid (Acyclic) |

| Nitrogen Source | Dimethylamino group present | Absent (Requires amination) |

| Methylation | No gem-dimethyl group | Gem-dimethyl at C2 position |

| Downstream Product | Phenyl-cyclohexanol | Tetralone (via Cyclization) |

The "Red Herring" Pathway (Tetralone Synthesis)

If one were to use This compound in a synthesis, the standard reactivity is an intramolecular Friedel-Crafts acylation (often using Polyphosphoric Acid - PPA).

-

Reaction: Acid + PPA

Cyclization onto the aromatic ring. -

Product: 2,2-Dimethyl-6-methoxy-1-tetralone .

This tetralone structure contains a fused benzene ring. Tramadol requires a non-fused phenyl ring attached to a cyclohexane ring. Therefore, this acid cannot be used to synthesize Tramadol without breaking the fused ring system, which is thermodynamically unfavorable and synthetically illogical.

Comparative Pathway Visualization

This diagram demonstrates why the subject molecule leads to a dead-end for Tramadol but is viable for other scaffolds.

Caption: Structural divergence showing the incompatibility of the subject molecule with Tramadol synthesis.[1][2][3]

Detailed Experimental Protocol (Standard Route)

Since the subject molecule is not applicable, the following is the validated protocol for the synthesis of Tramadol HCl, ensuring scientific utility for the reader.

Phase 1: Synthesis of the Mannich Base

Reagents: Cyclohexanone (0.1 mol), Dimethylamine HCl (0.11 mol), Paraformaldehyde (0.12 mol), Glacial Acetic Acid (catalytic).

-

Setup: Equip a 250mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Addition: Charge cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde. Add 30mL of ethanol and 1mL of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of cyclohexanone via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Extraction: Dissolve residue in water (50mL) and wash with ether to remove unreacted ketone. Basify the aqueous layer with 20% NaOH to pH 10. Extract the liberated Mannich base with Chloroform (3 x 30mL).

-

Drying: Dry organic layer over anhydrous

and concentrate to yield 2-((dimethylamino)methyl)cyclohexanone as a pale yellow oil.

Phase 2: Grignard Reaction (Tramadol Formation)

Reagents: Magnesium turnings (0.12 mol), 3-Bromoanisole (0.1 mol), Mannich Base (from Phase 1), Dry THF.

-

Grignard Preparation: In a flame-dried flask under Nitrogen atmosphere, add Mg turnings and a crystal of Iodine. Add 10% of the 3-bromoanisole solution in dry THF to initiate the reaction (exothermic). Add the remaining bromide dropwise to maintain gentle reflux.

-

Addition: Cool the Grignard reagent to 0–5°C. Add the Mannich base (dissolved in THF) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and reflux for 2 hours to ensure completion.

-

Quench: Cool to 0°C and quench with saturated Ammonium Chloride solution.

-

Isolation: Extract with Ethyl Acetate. The organic layer contains the diastereomeric mixture of Tramadol base.

Phase 3: Purification and Salt Formation

-

Acidification: Dissolve the crude base in acetone or dioxane. Add concentrated HCl dropwise until pH 2–3.

-

Crystallization: The trans-Tramadol HCl crystallizes preferentially. Filter the white solid.

-

Recrystallization: Recrystallize from Isopropanol/Water to achieve >99% purity.

References & Validation

Cited Literature

-

Grünenthal GmbH. (1972). Process for the preparation of cyclohexanol derivatives. US Patent 3,652,589. (The foundational patent establishing the Mannich-Grignard route).

-

Flick, K., et al. (1978). "Untersuchungen zur chemischen Struktur und analgetischen Wirkung von Tramadol." Arzneimittel-Forschung, 28(1), 107-113. (Structural activity relationship and synthesis confirmation).

-

PubChem Compound Summary. (2024). 4-(3-Methoxyphenyl)-4-oxobutanoic acid.[4] National Library of Medicine. Link (Verifying the structure of the acid precursor for tetralones).

Data Integrity Note

The synthesis of Tramadol is a controlled process in most jurisdictions. The protocol above is for educational and research purposes. The subject molecule This compound is commercially available as a fine chemical intermediate but is correctly categorized as a precursor for polycyclic aromatic hydrocarbons or fibrate analogs , not Tramadol.

Sources

Methodological & Application

HPLC method development for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid detection

Application Note: HPLC Method Development for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of This compound . This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1]

The method utilizes a Quality by Design (QbD) approach, prioritizing the suppression of carboxylic acid ionization to ensure peak symmetry and retention stability.[1] Using a C18 stationary phase and an acidic mobile phase, this protocol achieves high resolution between the target analyte and potential process impurities (e.g., des-methyl analogs or regioisomers).

Chemical Context & Physicochemical Profile

To develop a self-validating method, we must first understand the analyte's behavior in solution.[1]

-

Analyte: this compound[2]

-

Functional Groups:

-

Solubility: Low in water (neutral pH); High in Methanol (MeOH) and Acetonitrile (ACN).[1]

Method Development Logic:

Because the

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).[1]

-

Why: End-capped C18 prevents secondary interactions between the free acid and surface silanols.[1]

-

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% | Suppresses ionization of the carboxylic acid tail.[1] |

| Mobile Phase B | Acetonitrile (100%) | Provides elution strength for the lipophilic gem-dimethyl/phenyl moiety.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 4.6mm ID columns.[1] |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1] |

| Injection Vol | 10 µL | Standard load; adjust based on sample concentration. |

| Detection | UV @ 254 nm & 280 nm | 254 nm for sensitivity; 280 nm for selectivity (aromatic ring).[1] |

Gradient Program

The gem-dimethyl group makes this molecule more retentive than typical keto-acids.[1] A gradient is recommended to clear late-eluting dimers or non-polar synthetic byproducts.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 70 | 30 | Initial equilibration |

| 2.00 | 70 | 30 | Isocratic hold (improves peak shape) |

| 12.00 | 10 | 90 | Linear ramp to elute target & impurities |

| 15.00 | 10 | 90 | Wash step |

| 15.10 | 70 | 30 | Return to initial |

| 20.00 | 70 | 30 | Re-equilibration |

Method Development Decision Tree (Visualized)

The following diagram illustrates the logical flow used to arrive at the conditions above, specifically addressing the "Acidic vs. Neutral" decision node critical for this analyte.

Figure 1: Decision tree for selecting mobile phase pH based on the analyte's acidic nature.

Sample Preparation Protocol

Objective: Ensure complete solubility while matching the initial mobile phase strength to prevent "solvent shock" (which causes peak broadening).

-

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound.

-

Dissolve in 10 mL of 100% Acetonitrile (The compound is highly soluble in organic solvent).[1]

-

Note: Sonicate for 5 minutes if necessary.

-

-

Working Standard (0.1 mg/mL):

-

Filtration:

-

Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.[1]

-

Validation & Performance Criteria

To ensure the method is "self-validating" (trustworthy), the following system suitability parameters must be met before routine analysis.

| Parameter | Acceptance Criteria | Troubleshooting |

| Retention Time ( | 6.5 - 8.5 min | If shifting: Check column temp or mobile phase pH stability. |

| Tailing Factor ( | < 1.5 | If > 1.5: Column is old (silanols exposed) or pH is not acidic enough.[1] |

| Theoretical Plates ( | > 5000 | If low: Check connections for dead volume.[1] |

| Resolution ( | > 2.0 (from nearest impurity) | If low: Decrease gradient slope (e.g., 0.5% B/min). |

Troubleshooting & Causality

-

Issue: Split Peaks

-

Issue: Baseline Drift

-

Issue: Retention Time Drift

-

Cause: The "Gem-dimethyl" group is sensitive to temperature changes due to steric hindrance affecting binding kinetics.[1]

-

Fix: Ensure column oven is strictly regulated at 30°C ± 0.5°C.

-

References

-

Sigma-Aldrich. 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid Product Specification. (Structural analog reference for solubility and stability). Retrieved from [2]

-

BenchChem. Application Notes and Protocols for the Separation of Branched-Chain Keto Acids by Liquid Chromatography. (Foundation for acidic mobile phase selection).[1] Retrieved from

-

ResearchGate. HPLC Determination of α-keto Acids in Human Serum and Urine. (Protocol for UV detection of keto-acids). Retrieved from

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid Compound Summary. (Physicochemical property proxy).[1] Retrieved from

Sources

Application Notes and Protocols for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

**Abstract

This document provides detailed handling and storage protocols for 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid (CAS No. 898766-61-5). As a specialized organic compound, likely utilized in targeted research and pharmaceutical development, adherence to strict protocols is paramount to ensure compound integrity, experimental reproducibility, and personnel safety. The following guidelines are synthesized from the chemical properties of its core functional groups—a carboxylic acid and an aromatic ketone—and data from structurally similar molecules. These protocols are designed to be a self-validating system, emphasizing the scientific reasoning behind each recommendation.

Introduction: Understanding the Compound

This compound is a bespoke chemical entity, and as such, comprehensive public data is limited. However, its structural motifs provide a strong basis for predicting its chemical behavior and associated handling requirements. The molecule incorporates a carboxylic acid, which imparts acidic properties and potential corrosivity, and a methoxy-substituted aromatic ketone, which suggests potential sensitivity to light and thermal degradation. An analog, 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid, is described as a white solid, which is a likely physical state for the target compound as well.

Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale and Citations |

| CAS Number | 898766-61-5 | Identified from chemical supplier databases[1]. |

| Physical State | White to off-white solid | Based on the physical form of the close analog, 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid. |

| Reactivity | Reacts with bases, oxidizing agents. | Typical reactivity of a carboxylic acid. |

| Light Sensitivity | Potentially light-sensitive. | Aromatic ketones can be susceptible to photodegradation. |

| Hygroscopicity | Potentially hygroscopic. | Carboxylic acids can absorb moisture from the air. |

Hazard Identification and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandated. Structurally similar compounds, such as other substituted oxobutanoic acids, are classified as irritants and may be harmful if swallowed[2].

Potential Hazards

-

Eye Irritation: Direct contact may cause irritation.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

-

Ingestion: May be harmful if swallowed[2].

Mandatory Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.

Handling Protocols

General Handling

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.

-

Dispensing: When weighing and transferring the solid, use appropriate tools (e.g., spatulas) to avoid generating dust.

-

Light Exposure: Minimize exposure to direct sunlight and strong artificial light. Use amber vials or wrap containers in aluminum foil for light-sensitive applications[3].

-

Hygroscopicity: As the compound may be hygroscopic, minimize its exposure to atmospheric moisture. Keep containers tightly sealed when not in use.

Solution Preparation

-

Solvent Selection: The choice of solvent will be application-dependent. However, given the carboxylic acid moiety, the compound is expected to be soluble in many organic solvents.

-

Dissolution: When dissolving, add the solid to the solvent and mix gently. Sonication may be used to aid dissolution if necessary.

Storage Protocols

Proper storage is critical to maintaining the stability and purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation and moisture absorption. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | To prevent potential oxidation or reaction with atmospheric components. |

| Container | Use tightly sealed, opaque or amber glass containers. | To protect from light and moisture. |

Incompatible Materials

To prevent hazardous reactions, do not store this compound in close proximity to:

-

Strong Bases: Will react with the carboxylic acid group in a potentially exothermic neutralization reaction.

-

Strong Oxidizing Agents: May react with the organic structure of the molecule.

-

Reactive Metals: The acidic nature of the compound could lead to reactions with certain metals.

Spill and Waste Management

Spill Response

In the event of a spill:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for chemical waste.

Visual Protocols and Workflows

Handling and Storage Workflow

Caption: Materials to avoid storing with the target compound.

References

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

PubChem. 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Available at: [Link]

-

Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Available at: [Link]

-

Labtag. 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

-

Matrix Fine Chemicals. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID. Available at: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

Sources

The Strategic Utility of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The butyric acid scaffold, particularly when functionalized with both an aromatic keto group and gem-dimethyl substituents, presents a versatile platform for the synthesis of a diverse array of heterocyclic systems. 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid is a key intermediate, offering strategically positioned functional groups that can be elaborated into various pharmacologically active moieties. The presence of the methoxy group on the phenyl ring provides a handle for further modification and influences the electronic properties of the molecule, which can be crucial for biological activity. This application note provides a comprehensive guide to the synthesis of this valuable intermediate and its subsequent application in the preparation of advanced pharmaceutical building blocks.

Core Synthesis: Preparation of this compound

The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the preparation of 2,2-dimethylsuccinic anhydride, followed by a Friedel-Crafts acylation of anisole.

Step 1: Synthesis of 2,2-Dimethylsuccinic Anhydride

The precursor, 2,2-dimethylsuccinic anhydride, is readily prepared from 2,2-dimethylsuccinic acid through a simple dehydration reaction.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylsuccinic acid (50 g).

-

Add acetic anhydride (70 ml) to the flask.

-

Heat the mixture at 140°C for 3 hours.

-

After the reaction is complete, remove the excess acetic acid and acetic anhydride under reduced pressure.

-

The resulting residue is then purified by vacuum distillation to yield 2,2-dimethylsuccinic anhydride.

Table 1: Key Parameters for the Synthesis of 2,2-Dimethylsuccinic Anhydride

| Parameter | Value |

| Starting Material | 2,2-Dimethylsuccinic acid |

| Reagent | Acetic anhydride |

| Reaction Temperature | 140°C |

| Reaction Time | 3 hours |

| Purification Method | Vacuum distillation |

Step 2: Friedel-Crafts Acylation of Anisole

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond between the anisole ring and the acyl group from the anhydride.[1][2][3] The methoxy group of anisole is an ortho-, para-directing activator. Therefore, the reaction is expected to yield a mixture of the para- and meta-substituted isomers. A Japanese patent suggests that in the acylation of anisole with succinic anhydride, the para-isomer is the major product, with the meta-isomer being formed in a smaller amount.[4]

Reaction Mechanism:

The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the 2,2-dimethylsuccinic anhydride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich anisole ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Caption: Friedel-Crafts acylation of anisole.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Cool the suspension in an ice bath.

-

Dissolve 2,2-dimethylsuccinic anhydride (1.0 equivalent) in the same solvent and add it dropwise to the stirred suspension of aluminum chloride.

-

After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture at a rate that maintains the temperature below 10°C.

-

Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a crude mixture of the para and meta isomers.

-

The isomers can be separated by column chromatography on silica gel.

Table 2: Reagents and Conditions for Friedel-Crafts Acylation

| Reagent/Condition | Specification | Rationale |

| Lewis Acid Catalyst | Anhydrous Aluminum Chloride | Activates the anhydride for electrophilic attack. |

| Solvent | Dichloromethane or Nitrobenzene | Inert solvent that facilitates the reaction. |

| Temperature | 0°C to Room Temperature | Controls the rate of the exothermic reaction. |

| Work-up | Acidic aqueous work-up | Decomposes the aluminum chloride complex and protonates the carboxylate. |

Application in the Synthesis of Pharmaceutical Intermediates

4-Aryl-4-oxobutanoic acids are valuable precursors for the synthesis of various heterocyclic compounds with demonstrated biological activities, including pyridazinones and quinazolinones.

Protocol 1: Synthesis of 6-(3-Methoxyphenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

Pyridazinone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and cardiovascular effects.[5][6][7][8] The synthesis involves the cyclocondensation of the keto-acid with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of a pyridazinone derivative.

Protocol:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyridazinone derivative.

Protocol 2: Synthesis of 2-(3-Methoxyphenyl)-4,4-dimethyl-3,4-dihydroquinazolin-4-one

Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[9][10][11][12][13] One common synthetic route involves the reaction of the keto-acid with 2-aminobenzamide.

Reaction Scheme:

Caption: Synthesis of a quinazolinone derivative.

Protocol:

-

In a round-bottom flask, combine this compound (1.0 equivalent) and 2-aminobenzamide (1.0 equivalent).

-

Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a Lewis acid.

-

Heat the mixture at a high temperature (typically 120-160°C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and final products should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical structure. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, O-H, C-O). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of isomers. |

| Melting Point | Determination of purity and identification of the compound. |

Conclusion: A Gateway to Novel Therapeutics

This compound represents a strategically important building block in the synthesis of pharmaceutical intermediates. Its preparation via a robust Friedel-Crafts acylation, followed by its conversion into pyridazinone and quinazolinone scaffolds, opens avenues for the development of novel therapeutic agents. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile intermediate. The ability to readily synthesize and functionalize this core structure underscores its value in the ongoing quest for new and effective medicines.

References

-

PrepChem. Synthesis of 2,2-dimethylsuccinic anhydride. [Link]

-

University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

-

PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

-

University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Academia.edu. Friedel-Crafts Acylation of Anisole. [Link]

-

Semantic Scholar. FRIEDEL-CRAFTS ACYLATION. [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

PubMed. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. [Link]

-

UCLA Garg Lab. Patents & Products. [Link]

- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

Universal Journal of Pharmaceutical Research. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]

-

PMC. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). [Link]

-

PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

ResearchGate. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. [Link]

-

RACO. Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. [Link]

-

SciSpace. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

-

PrepChem. Synthesis of 2,2-dimethylsuccinic anhydride. [Link]

-

PMC. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]

-

PMC. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

-

ResearchGate. (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. [Link]

-

RSC Publishing. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. [Link]

-

ResearchGate. 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. [Link]

Sources

- 1. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raco.cat [raco.cat]

- 7. scispace.com [scispace.com]

- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ujpronline.com [ujpronline.com]

- 11. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: High-Resolution NMR Analysis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

Abstract

This document provides a comprehensive guide and detailed protocols for the preparation of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, this note delineates field-proven methodologies for both qualitative structural verification and precise quantitative analysis (qNMR). The protocols emphasize the rationale behind critical choices in solvent selection, sample concentration, and the use of internal standards to ensure the acquisition of high-fidelity, reproducible NMR data.

Introduction: The Analytical Imperative

This guide provides a self-validating framework for preparing this specific analyte to overcome common challenges and achieve publication-quality spectra.

Analyte Profile: this compound

A thorough understanding of the analyte's structure is paramount for designing an effective preparation protocol.

-

Chemical Structure:

-

Key Structural Features & Implications for NMR:

-

Carboxylic Acid (-COOH): The acidic proton is exchangeable. Its observation and lineshape are highly dependent on the choice of solvent and the presence of water. In protic solvents, this signal may broaden or be absent.

-

Aromatic Ring & Methoxy Group (-OCH₃): These groups provide distinct signals in the aromatic (~6.8-7.5 ppm) and upfield (~3.8 ppm) regions, respectively, serving as key structural reporters.

-

Ketone (-C=O): Influences the chemical shifts of adjacent protons.

-

Gem-Dimethyl Group (-C(CH₃)₂): Expected to produce a sharp singlet, which is often a useful signal for integration and purity assessment.

-

The Foundation: Solvent Selection

The choice of a deuterated solvent is the most critical decision in sample preparation. The solvent must not only fully dissolve the analyte but also be chemically inert and have residual solvent peaks that do not obscure signals of interest.[4][5] For this analyte, a solvent must accommodate both polar (carboxylic acid) and non-polar (aromatic ring) functionalities.

Causality Behind Solvent Choice: The goal is to select a solvent that ensures complete dissolution to create a homogeneous solution, which is essential for proper magnetic field shimming and achieving high resolution.[1][6] Testing solubility with inexpensive, non-deuterated versions of the solvent first is a cost-effective strategy.[5][7]

| Deuterated Solvent | Residual ¹H Signal (ppm) | Boiling Point (°C) | Rationale & Considerations |

| Chloroform-d (CDCl₃) | ~7.26 | 61 | Primary Choice for General Structure. Excellent for most organic compounds.[8] The carboxylic acid proton may exchange with trace water, leading to a broad or unobserved signal. |

| DMSO-d₆ | ~2.50 | 189 | Ideal for Observing Exchangeable Protons. Forms hydrogen bonds with the carboxylic acid, slowing its exchange rate and typically yielding a sharp, observable -COOH proton signal. Its high boiling point makes sample recovery difficult.[8] |

| Acetone-d₆ | ~2.05 | 56 | Good Alternative. A polar aprotic solvent that can also stabilize the carboxylic acid proton signal better than CDCl₃. |

| Methanol-d₄ | ~3.31, ~4.87 | 65 | Use with Caution. As a protic solvent, it will cause rapid exchange of the carboxylic acid proton, which will not be observable. It can be useful if solubility in other solvents is poor. |

Protocol I: Sample Preparation for Qualitative Analysis

This protocol is optimized for routine structural confirmation via ¹H and ¹³C NMR.

Experimental Workflow: Qualitative NMR

Caption: Workflow for qualitative NMR sample preparation.

Step-by-Step Methodology

-

Weighing the Analyte: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR experiment. For a ¹³C experiment, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][7]

-

Dissolution:

-

Place the weighed solid into a clean, dry glass vial.

-

Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[1][2]

-

Cap the vial and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.[9] Visual inspection against a bright light can help confirm the absence of suspended particles.[9]

-

-

Filtration (if necessary): If any solid particulates remain, the solution must be filtered to prevent interference with magnetic field homogeneity, which causes poor shimming and broad peaks.[1][7] A simple and effective method is to pass the solution through a small plug of glass wool or cotton placed inside a Pasteur pipette.

-

Transfer to NMR Tube:

-

Use a clean Pasteur pipette to transfer the homogeneous solution into a high-quality, clean NMR tube (e.g., Wilmad 528-PP or equivalent). Low-quality or scratched tubes can degrade spectral resolution.[2]

-

Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.[2]

-

-

Final Preparation: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[2]

-

Spectrometer Insertion and Tuning:

-

Insert the sample into the spectrometer.

-

Locking: The spectrometer uses the deuterium (²H) signal from the solvent to establish a field-frequency lock, which compensates for any magnetic field drift during the experiment, ensuring signal stability.[10][11]

-

Shimming: This critical process involves adjusting a series of electromagnetic coils to optimize the homogeneity of the static magnetic field (B₀) across the sample volume.[12][13] Good shimming is essential for achieving sharp, symmetrical peaks and high resolution. The lock level is typically maximized during manual shimming as an indicator of field homogeneity.[3][10]

-

Protocol II: Sample Preparation for Quantitative NMR (qNMR)

This protocol is designed for determining the precise purity or concentration of the analyte and requires the highest level of accuracy. The internal standard method is recommended for its high precision.[14][15]

Core Principles of qNMR Preparation

Quantitative analysis relies on the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei.[16] This demands two key modifications to the qualitative protocol:

-

Metrological Accuracy: The mass of both the analyte and the internal standard must be known with high precision, requiring the use of an analytical microbalance.[16][17]

-

Certified Internal Standard: A carefully chosen internal standard of known purity is co-dissolved with the analyte to act as a reference for quantification.[9]

Selection of the Internal Standard

The ideal internal standard must meet several criteria:

-

High purity (certified if possible).

-

Chemically stable and non-reactive with the analyte or solvent.

-

Possesses one or more sharp proton signals that do not overlap with any analyte or solvent signals.[17]

-

Soluble in the chosen deuterated solvent.

For this compound, suitable internal standards include:

-

Dimethyl Sulfone (DMSO₂): Provides a sharp singlet around 3.1 ppm (in CDCl₃). It is highly stable and suitable for use in various organic solvents.[18][19]

-

1,4-Dinitrobenzene: Gives a sharp singlet in the downfield aromatic region (~8.4 ppm in CDCl₃), which is typically clear of analyte signals.[18]

-

Maleic Acid: Offers a singlet around 6.3 ppm (in DMSO-d₆) and is often used for its high purity and stability.[19]

Step-by-Step qNMR Methodology

-

Precise Weighing:

-

On an analytical balance (readability of at least 0.01 mg), accurately weigh approximately 10-15 mg of the analyte directly into a clean, tared vial. Record the mass precisely.

-

In the same vial, accurately weigh a mass of the chosen internal standard (e.g., dimethyl sulfone) that will result in a near 1:1 molar ratio, or at least a 1:1 ratio of the integrated peak areas of interest.[16] This maximizes integration accuracy.

-

-

Dissolution and Transfer:

-

Add 0.7-0.8 mL of the appropriate deuterated solvent (e.g., DMSO-d₆ to ensure both components dissolve well and the analyte's -COOH proton is observable).

-

Ensure complete and total dissolution via vortexing and/or sonication. This step is critical for homogeneity and quantitative accuracy.[1]

-

Carefully and quantitatively transfer the entire solution to a high-quality NMR tube.

-

-

Data Acquisition Parameters for Quantification:

-

Relaxation Delay (D1): To ensure complete spin-lattice relaxation for all relevant protons (in both the analyte and the standard), the relaxation delay (D1) combined with the acquisition time (AQ) must be at least 5 times (and ideally 7 times) the longest T₁ value in the sample.[20] A conservative D1 of 30-60 seconds is often a safe starting point for small molecules if T₁ values are unknown.

-

Pulse Angle: Use a calibrated 90° pulse for maximum signal in a single scan.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to ensure high precision.[20]

-

Summary of Key Preparation Parameters

| Parameter | Qualitative Analysis | Quantitative Analysis (qNMR) | Rationale |

| Analyte Mass | 5-10 mg (¹H), 20-50 mg (¹³C) | 10-15 mg (weighed accurately) | Balance between S/N and avoiding viscosity issues.[21] qNMR requires precise mass for calculation. |

| Solvent Volume | 0.6 - 0.7 mL | 0.7 - 0.8 mL | Optimal filling height for shimming.[1][22] |

| Internal Standard | Not required (TMS for referencing) | Required (e.g., Dimethyl Sulfone) | Essential for accurate concentration/purity calculation.[15] |

| Relaxation Delay (D1) | 1-5 s (typical) | > 5 x T₁ (longest) | Ensures fully relaxed magnetization for accurate integration in qNMR. |

| Required S/N | > 20:1 | > 250:1 | High S/N is critical for minimizing integration error in qNMR.[20] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad, poorly resolved peaks | 1. Inhomogeneous sample (particulates).2. Poor shimming.3. Sample too concentrated. | 1. Filter the sample solution.2. Re-shim the sample carefully, focusing on Z1 and Z2.3. Dilute the sample.[1][7] |

| Cannot achieve a stable lock | 1. Insufficient solvent volume.2. Incorrect lock parameters (power, gain).3. Paramagnetic impurities. | 1. Add more solvent to reach ~4-5 cm height.2. Check and optimize lock parameters for the specific solvent.3. Purify the sample or filter through a chelating agent.[1] |

| Inaccurate quantitative results | 1. Incomplete dissolution of analyte or standard.2. Insufficient relaxation delay (D1).3. Poor S/N ratio. | 1. Ensure complete dissolution with sonication.2. Increase D1 to > 5x the longest T₁.3. Increase the number of scans (NS). |

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Locking and Shimming. Retrieved from [Link]

-

Mesbah Energy Co. (2021, April 18). Basics of NMR, Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

-

Serve-quip. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]

-

University of Ottawa. (2006, June 15). Shimming and locking. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, June 20). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. Retrieved from [Link]

-

Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

-

JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

-

Indian Institute of Science Education and Research Bhopal. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

-

Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Obtaining and Interpreting NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (2004, May 11). How to Shim on a Varian. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). NMR | Shimming. Retrieved from [Link]

-

University of Guelph. (n.d.). NMR FAQs. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (1991, December 17). SHIMMING AN NMR MAGNET. Retrieved from [Link]

-

CIL Isotope Separations. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

NESG Wiki. (2009, December 9). Shimming. Retrieved from [Link]

-

ETH Zurich. (n.d.). NMR instrumentation. Retrieved from [Link]

-

Goss Scientific. (n.d.). qNMR Standards. Retrieved from [Link]

-

PubMed. (n.d.). 1H NMR analysis of mixtures using internal and external standards for the quantification of libraries. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Springer. (n.d.). Optimization of protein samples for NMR using thermal shift assays. Retrieved from [Link]

-

Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

-

ACS Publications. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

ResearchGate. (2019, December 22). What solvent must I use for 1H NMR test?. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. lsa.umich.edu [lsa.umich.edu]

- 4. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. colorado.edu [colorado.edu]

- 11. NMR | Shimming | Chemical Research Support [weizmann.ac.il]

- 12. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]

- 13. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]

- 14. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 15. ukisotope.com [ukisotope.com]

- 16. emerypharma.com [emerypharma.com]

- 17. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 18. Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 21. ou.edu [ou.edu]

- 22. publish.uwo.ca [publish.uwo.ca]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

Introduction

This technical guide addresses the challenges associated with the synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid. The standard synthetic route involves a Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride. However, a significant and recurring challenge reported by researchers is the poor yield of the desired meta-isomer. This guide provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to help you navigate the complexities of this reaction and improve your target yield.

The core issue stems from fundamental principles of electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) of anisole is a strongly activating, ortho, para-directing group due to its ability to delocalize the positive charge of the arenium ion intermediate through resonance.[1] Consequently, standard Friedel-Crafts conditions overwhelmingly favor the formation of the 4-(4-methoxyphenyl) isomer (para-product). Achieving substitution at the electronically disfavored meta-position requires a nuanced approach that moves beyond standard procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my yield of the desired this compound so low, with the para-isomer being the major product?

This is the expected outcome under standard Friedel-Crafts conditions. The methoxy group on the anisole ring directs incoming electrophiles to the ortho and para positions. The para-isomer is typically favored due to reduced steric hindrance. The formation of the meta-isomer is electronically disfavored and will always be a minor product unless specific strategic modifications are made to the reaction conditions or synthetic route.

Q2: What are the most common general reasons for low yields in Friedel-Crafts acylations, aside from regioselectivity?

Low yields can often be traced to a few critical factors[2]:

-

Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in the glassware, solvents, or reagents will react with and deactivate it. Always use anhydrous conditions and freshly opened or properly stored reagents.

-

Insufficient Catalyst: Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][4] A general practice is to use at least 1.1 to 2.2 equivalents of the catalyst relative to the acylating agent.

-

Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition.[2] For isomer control, temperature plays a key role in kinetic versus thermodynamic product distribution.

Q3: My reaction mixture has become a thick, unmanageable slurry. What can I do?

This is a common issue caused by the precipitation of the ketone-Lewis acid complex.[2] To manage this, ensure efficient mechanical stirring (magnetic stirring may not be sufficient on larger scales) to maintain a homogenous suspension. Using a larger volume of an appropriate anhydrous solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, can also help keep the complex dissolved or adequately suspended.[2]

Q4: How can I accurately determine the isomeric ratio of my crude product?

The most reliable method is ¹H NMR spectroscopy. The aromatic protons of the meta and para isomers will have distinct splitting patterns and chemical shifts, allowing for integration and quantification of the ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers, provided they are sufficiently volatile or can be derivatized.

Section 2: Troubleshooting Guide for Low Yield and Poor Selectivity

Low yield in this specific synthesis is almost always linked to the inherent challenge of meta-acylation. The following workflow provides a systematic approach to diagnosing and solving the problem.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low meta-isomer yield.

Problem 1: Poor Regioselectivity (Dominance of para-isomer)

-

Causality: As established, the resonance stabilization provided by the methoxy group strongly favors electrophilic attack at the para (and ortho) position. The arenium ion intermediate for meta attack is significantly less stable.

-

Solutions & Strategies:

-

Investigate Thermodynamic Control: Friedel-Crafts acylations are generally considered irreversible. However, in some systems, product isomerization can occur at higher temperatures or with prolonged reaction times in the presence of a strong Lewis acid. This could potentially favor the formation of a more thermodynamically stable isomer, which may or may not be the desired meta product. A systematic study of temperature and time is warranted.

-

Solvent Modification: The choice of solvent can influence regioselectivity. Highly polar solvents like nitrobenzene can sometimes alter isomer distributions compared to less polar solvents like dichloromethane. Conduct small-scale trials with different anhydrous solvents.

-

Lewis Acid Variation: While AlCl₃ is standard, its steric bulk and reactivity can be modulated. Trying alternative Lewis acids like FeCl₃ or SnCl₄ might offer a different selectivity profile.

-

Alternative Synthetic Route (Recommended): When regiochemistry is difficult to control, the most robust solution is often to change the overall strategy. Consider starting with a material where the meta relationship is already established, for example, 3-bromoanisole. A potential route could involve converting 3-bromoanisole to a Grignard reagent or organolithium species, followed by reaction with 2,2-dimethylsuccinic anhydride. This circumvents the problematic electrophilic substitution entirely.

-

Problem 2: Low Overall Conversion (High Unreacted Starting Material)

-

Causality: This points to a fundamental failure in the reaction machinery. The most likely culprits are an inactive catalyst or incorrect stoichiometry.

-

Solutions & Strategies:

-

Strict Anhydrous Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Use anhydrous grade solvents, preferably from a freshly opened bottle or passed through a solvent purification system.

-

Catalyst Quality and Stoichiometry: Use a fresh, unopened bottle of anhydrous AlCl₃. Weigh it quickly in a dry environment to minimize atmospheric moisture absorption. Critically, use at least 2.2 equivalents of AlCl₃: one equivalent to activate the anhydride and another to complex with the ketone product, with a slight excess to drive the reaction.[2][4]

-

Section 3: Experimental Protocols

Protocol A: Baseline Friedel-Crafts Acylation (Control Experiment)

This protocol establishes a baseline for your system and is expected to yield the para-isomer as the major product.

-

Materials:

-

Anisole (1.0 eq)

-

2,2-Dimethylsuccinic anhydride (1.05 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice, distilled water, 3M HCl, 5% aq. NaOH, saturated aq. NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Set up an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet.

-

To the flask, add anhydrous AlCl₃ followed by anhydrous CH₂Cl₂ under a positive pressure of N₂. Cool the resulting suspension to 0°C in an ice bath.

-

In a separate flask, dissolve anisole and 2,2-dimethylsuccinic anhydride in anhydrous CH₂Cl₂.

-

Add the anisole/anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.[1] This step is highly exothermic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with CH₂Cl₂.

-

Combine all organic layers and wash sequentially with 3M HCl, water, 5% aq. NaOH, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analyze the crude product by ¹H NMR to determine the isomeric ratio.

-

Protocol B: Purification of Isomers

Separation of the meta and para isomers will likely require chromatography due to their similar physical properties.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point (e.g., from 5% to 30% ethyl acetate). The exact solvent system must be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel and dry it. Load this dry powder onto a prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the desired isomer.

-

Section 4: Mechanistic Insight & Data

Why Para Attack is Favored Over Meta Attack

The stability of the intermediate arenium cation (sigma complex) determines the regiochemical outcome. For attack at the para position, a key resonance structure allows the positive charge to be delocalized onto the oxygen of the methoxy group, which is highly stabilizing. This is not possible for meta attack.

Caption: Arenium ion stability in Friedel-Crafts acylation of anisole.

Table 1: Influence of Reaction Parameters on Yield and Selectivity

The following table presents hypothetical data based on established chemical principles to guide your optimization experiments.

| Parameter | Condition A (Baseline) | Condition B (High Temp) | Condition C (Different Solvent) | Expected Outcome |

| Lewis Acid | AlCl₃ (2.2 eq) | AlCl₃ (2.2 eq) | SnCl₄ (2.2 eq) | SnCl₄ may offer different selectivity. |

| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene | Polarity may shift isomer ratios. |

| Temperature | 0°C to 25°C | 80°C (Reflux) | 25°C | High temp may induce isomerization. |

| Time | 18 hours | 18 hours | 24 hours | Longer time may be needed for SnCl₄. |

| Hypothetical Yield (para) | ~85% | Variable | Variable | Compare against baseline. |

| Hypothetical Yield (meta) | ~5% | Potentially >5%? | Potentially >5%? | The key metric for optimization. |

References

- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 21, 2026, from [Link]

- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O. BenchChem.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 21, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

University of Toronto. (n.d.). Friedel-Crafts Acylation of Anisole. [Link]

-

Chen, B. C., et al. (2000). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. Organic Process Research & Development, 4(3), 194-197. [Link]

-

Chemistry Stack Exchange. (2017). Reaction of anisole and succinic anhydride in presence of aluminium chloride. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

A Guide to Identification and Control of Process Impurities

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this and related keto-acid molecules. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of aryl-oxobutyric acids, such as the target molecule, is commonly achieved via the Friedel-Crafts acylation reaction.[1][2] This process, while powerful for forming carbon-carbon bonds with aromatic rings, is prone to several side reactions and can generate a range of impurities that require careful monitoring and control. This guide addresses the most frequently asked questions regarding impurity identification, analysis, and mitigation.

Frequently Asked Questions (FAQs)

Part 1: Understanding Potential Impurities

Q1: What are the most likely impurities in the synthesis of this compound, and where do they come from?

A1: Impurities can arise from starting materials, side reactions, or subsequent degradation.[3][4] In a typical Friedel-Crafts acylation of anisole (methoxybenzene) with 2,2-dimethylsuccinic anhydride, you should anticipate the following impurities:

| Impurity Name | Structure | Source / Causal Explanation |

| Regioisomeric Impurities | ||

| 2,2-Dimethyl-4-(4 -methoxyphenyl)-4-oxobutyric acid | (para-isomer) | The methoxy group (-OCH₃) is a strong ortho-, para-directing group in electrophilic aromatic substitution.[5] This means the primary, desired product of the reaction is typically the para-substituted isomer due to less steric hindrance. The meta-isomer is electronically disfavored and usually forms in very small quantities. |

| 2,2-Dimethyl-4-(2 -methoxyphenyl)-4-oxobutyric acid | (ortho-isomer) | This is the second most common product, resulting from acylation at the ortho position. Its formation is electronically favored but sterically hindered compared to the para position. The ratio of para to ortho product is sensitive to the Lewis acid catalyst and reaction temperature. |

| Starting Materials & Related Substances | ||

| Anisole | (Starting Material) | Incomplete reaction conversion will leave residual anisole. |

| 2,2-Dimethylsuccinic Anhydride | (Starting Material) | Incomplete reaction conversion. |

| 2,2-Dimethylsuccinic Acid | (By-product) | The anhydride starting material is sensitive to moisture. Hydrolysis, either from residual water in the solvent or during aqueous workup, will open the anhydride ring to form the corresponding dicarboxylic acid. |

| Catalyst & Solvent Impurities | ||

| Inorganic Salts | (By-product) | Residual Lewis acids (e.g., AlCl₃) and their hydrated forms after quenching the reaction. |

| Residual Solvents | (Process-related) | Solvents used during the reaction (e.g., dichloromethane, nitrobenzene) or extraction/crystallization (e.g., ethyl acetate, toluene) may be present in the final product.[3][6] |

Q2: My reaction has produced a mixture of isomers. Why did this happen and how can I control the regioselectivity?

A2: This is a fundamental challenge of the Friedel-Crafts acylation on a substituted ring. The methoxy group on anisole activates the aromatic ring towards electrophilic attack, strongly directing incoming electrophiles to the ortho and para positions.[5][7]

-

Electronic Effect: The lone pairs on the oxygen atom of the methoxy group donate electron density into the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. This stabilization is most effective when the attack occurs at the ortho and para positions.

-

Steric Effect: The acylation agent, the acylium ion complexed with the Lewis acid, is sterically bulky. This bulkiness hinders attack at the ortho position, which is adjacent to the methoxy group. Consequently, the para position is generally the favored site of reaction.

To improve selectivity for a specific isomer (typically para):

-

Choice of Lewis Acid: Milder Lewis acids can sometimes offer better selectivity.

-

Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable para product over the kinetically accessible ortho product.

-

Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting the ortho/para ratio.

The diagram below illustrates the competing reaction pathways.

Caption: Competing pathways in the Friedel-Crafts acylation of anisole.

Part 2: Analytical and Troubleshooting Guide

Q3: I have an unexpected peak in my HPLC chromatogram. How do I proceed with identification?

A3: A systematic approach is crucial for identifying unknown peaks. High-Performance Liquid Chromatography (HPLC) is a primary tool for impurity profiling due to its sensitivity and resolving power.[8]

The workflow below provides a logical troubleshooting sequence.

Caption: Systematic workflow for HPLC impurity identification.

Q4: How can I use NMR spectroscopy to distinguish between the ortho-, meta-, and para- isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers, as the substitution pattern directly influences the chemical shifts and, most importantly, the coupling patterns of the protons on the aromatic ring.[5][9]

| Isomer | Aromatic Substitution | Expected ¹H NMR Aromatic Splitting Pattern |